molecular formula C7H4N4O B13023228 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B13023228
M. Wt: 160.13 g/mol
InChI Key: IUTMHDDNMSWORI-UHFFFAOYSA-N
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Description

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with bromohydrazone, followed by cyclization, can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, which undergoes cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves multistep synthesis, often utilizing transition metal-mediated reactions. The scalability of these methods allows for the production of large quantities of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

InChI

InChI=1S/C7H4N4O/c8-2-5-1-6-7(12)9-4-10-11(6)3-5/h1,3-4H,(H,9,10,12)

InChI Key

IUTMHDDNMSWORI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1C#N

Origin of Product

United States

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